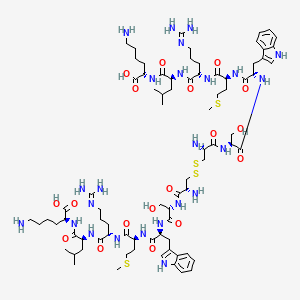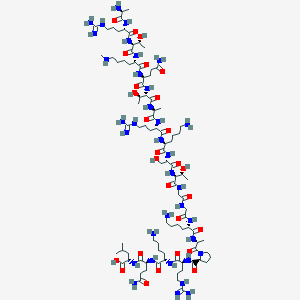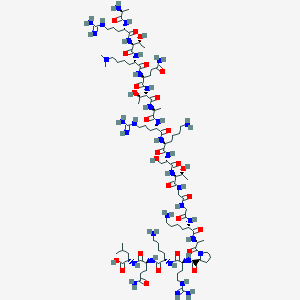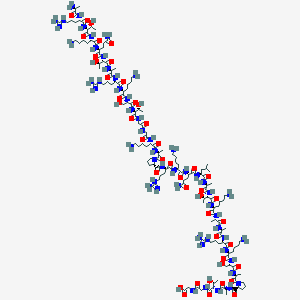
Cy5-ProTx-I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-ProTx-I (Protoxin 1; β-theraphotoxin-Tp1a) is a fluorescently labeled ProTx-I that was originally isolated from the venom of Thrixopelma pruriens (Peruvian green velvet tarantula). This toxin reversibly inhibits the tetrodotoxin (TTX)-resistant channel Nav1.8 (IC50 = 27 nM) and Nav1.2, Nav1.5 and Nav1.7 with IC50 values between 50 and 100 nM. Furthermore, ProTx-I shifts the voltage dependence activity of T-type Cav3.1 channels (IC50= 50 nM) without affecting the voltage dependence of inactivation. ProTx-I is a valuable tool to discriminate between Cav3.1 and Cav3.2. ProTx-I is also an antagonist of TRAP1.
Applications De Recherche Scientifique
Fluorescent Markers and Imaging
Cy5, a cyanine dye, is extensively used as a biomarker in life science research due to its excitation at wavelengths above 600nm, where bio-matter autofluorescence is significantly reduced. It has been successfully incorporated into silica nanoparticles for stable and luminescent core-shell structures. These Cy5-doped nanoparticles are utilized as near-infrared fluorescent markers in cell recognition, demonstrating superior photostability and detection sensitivity compared to pure Cy5 dye. This application is particularly relevant in cancer cell detection, where high contrast and specificity are critical (He et al., 2007).
Biofunctionalization and Nanotechnology
Cy5 has also been bonded chemically to carbon nanotubes (CNTs) for biomedical applications. The fluorescent imaging of these biofunctionalized CNTs in aqueous solutions has been demonstrated, showcasing the potential of Cy5 in the field of nanotechnology. This combination of Cy5 with carbon nanotubes offers a novel method for fluorescent imaging in biomedical research, opening doors to new diagnostic and therapeutic applications (Xu et al., 2008).
Photophysics and Spectroscopy
Studies on Cy5 have provided insight into its photophysical behaviors, particularly in single molecule spectroscopic applications. Understanding the spectral properties of Cy5's triplet state and its photoisomerization processes is crucial for interpreting its behaviors in fluorescence resonance energy transfer (FRET) measurements and other spectroscopic applications. This research is vital for enhancing the application of Cy5 in single molecule studies and improving the accuracy of spectroscopic analyses (Huang et al., 2006).
Drug Delivery and Therapeutics
The peptide ProTx-I, derived from tarantula venom, inhibits voltage-gated ion channels, including tetrodotoxin-resistant peripheral nerve Na(V) channels. This peptide represents a novel tool for exploring the gating mechanisms of several Na(V) and Ca(V) channels, contributing to our understanding of nerve signaling and potential therapeutic applications in conditions involving these ion channels (Middleton et al., 2002).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)





